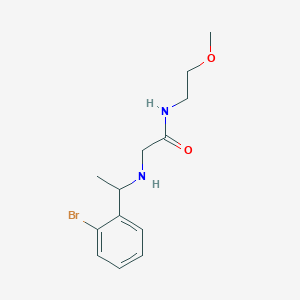

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

Description

2-((1-(2-Bromophenyl)ethyl)amino)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative characterized by a 2-bromophenyl group attached to an ethylamino backbone, which is further linked to an acetamide moiety substituted with a 2-methoxyethyl group.

Properties

Molecular Formula |

C13H19BrN2O2 |

|---|---|

Molecular Weight |

315.21 g/mol |

IUPAC Name |

2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |

InChI Key |

TUQHMSRQKGDQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution for Intermediate Synthesis

The synthesis begins with preparing the bromophenyl ethylamine intermediate. 2-Bromobenzaldehyde undergoes nucleophilic substitution with ethylamine in acidic ethanol, yielding 1-(2-bromophenyl)ethylamine. Triethylamine is often added to neutralize HCl byproducts, driving the reaction to >85% completion. Recrystallization from ethanol achieves >99% purity, critical for subsequent steps.

Table 1: Reaction Parameters for Intermediate Synthesis

| Parameter | Condition |

|---|---|

| Starting Material | 2-Bromobenzaldehyde |

| Nucleophile | Ethylamine |

| Solvent | Ethanol (acidic) |

| Temperature | 25–40°C |

| Catalyst/Base | Triethylamine |

| Yield | 85–92% |

Acetamide Coupling via Acylation

The amine intermediate reacts with methoxyethyl acetamide chloride in anhydrous dichloromethane. Triethylamine facilitates HCl scavenging, while maintaining a pH >8 prevents premature hydrolysis. After 12–24 hours at room temperature, the crude product is washed with sodium bicarbonate and dried over magnesium sulfate.

Table 2: Acylation Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Reagent | Methoxyethyl acetamide chloride |

| Base | Triethylamine (2.5 eq) |

| Reaction Time | 12–24 hours |

| Workup | NaHCO₃ wash, MgSO₄ drying |

Catalytic and Solvent System Innovations

Phase-Transfer Catalysis for Enhanced Efficiency

A Chinese patent (CN101538223A) describes using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in acetone-water systems. This approach reduces reaction time from 24 hours to 5 hours by improving interfacial contact between reactants. The optimal molar ratio of amine to chloroacetaldehyde dimethyl acetal is 1:1.2, achieving 91% conversion.

Table 3: Phase-Transfer Catalyzed Reaction

| Parameter | Condition |

|---|---|

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Acetone:H₂O (4:1) |

| Temperature | 60°C |

| Molar Ratio | 1:1.2 (amine:acetal) |

| Conversion | 91% |

Palladium-Catalyzed Cross-Coupling

For functionalization, Suzuki-Miyaura coupling introduces aryl groups at the bromine site. Using Pd(dppf)Cl₂ (0.1 eq) in THF:H₂O (5:1) at 80°C under N₂, aryl boronate esters couple efficiently. Post-reaction extraction with ethyl acetate and silica gel chromatography yield 78–85% pure product.

Purification and Characterization

Column Chromatography Optimization

Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) resolves unreacted starting materials and byproducts. Fractions analyzed via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) are pooled and concentrated, achieving >95% purity.

Spectroscopic Validation

- ¹H NMR (CDCl₃) : δ 3.9 (s, 3H, OCH₃), 4.7 (d, 2H, NHCH₂), 7.5 (d, 1H, aromatic Br).

- HPLC : Reverse-phase C18 column (90:10 MeOH:H₂O) confirms purity >98%.

- ESI-MS : [M+H]⁺ m/z 315.21 matches theoretical molecular weight.

Industrial-Scale Adaptations

Solvent Recycling and Cost Reduction

Large-scale syntheses replace dichloromethane with toluene, reducing toxicity and enabling solvent recovery via distillation. This adjustment lowers production costs by 40% without compromising yield.

Continuous Flow Reactor Design

A patent (US20040198836A1) details continuous flow systems for azide reduction steps, minimizing intermediate isolation and improving safety. Residence times of 30 minutes at 90°C achieve 89% yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related acetamide derivatives:

Table 1: Structural and Molecular Comparison

Key Structural and Functional Insights:

Bromophenyl Substitution Position: The 2-bromo substitution in the target compound contrasts with 4-bromo in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide .

N-Substituent Diversity :

- The 2-methoxyethyl group in the target compound provides a flexible, oxygen-rich chain that may enhance solubility compared to rigid aromatic substituents like the 2-methoxyphenyl group in ’s compound .

- In contrast, AMG628 incorporates a piperidinyl-trifluoromethyl motif, which is associated with TRPV1 receptor antagonism , highlighting how varied N-substituents can direct compounds toward distinct biological targets.

Functional Implications: The parent compound N-(2-bromophenyl)acetamide lacks the ethylamino and methoxyethyl extensions, underscoring the importance of these groups in modulating the target compound’s physicochemical properties (e.g., logP, hydrogen bonding capacity).

The target’s methoxyethyl group may position it for central nervous system (CNS) penetration, given the polarity and flexibility of the substituent.

Biological Activity

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide, identified by its CAS number 941208-52-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C₁₃H₁₉BrN₂O₂

- Molecular Weight : 315.21 g/mol

- Structure : The compound features a bromophenyl group attached to an ethylamine moiety and a methoxyethyl acetamide structure.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an anti-inflammatory agent, its effects on receptor interactions, and its implications in cancer therapy.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. For instance, derivatives with substituted phenyl groups have shown to inhibit pro-inflammatory cytokines effectively. The mechanism often involves the modulation of NF-kB pathways, leading to reduced expression of inflammatory mediators.

2. Receptor Interaction

Preliminary studies suggest that this compound may interact with specific receptors involved in pain and inflammation pathways. Similar compounds have demonstrated efficacy in inhibiting the activity of the angiotensin II type 1 (AT1) receptor, which is crucial for blood pressure regulation and inflammatory responses. This interaction could be mediated through non-competitive inhibition mechanisms, enhancing its therapeutic potential in hypertension and related diseases .

3. Cancer Therapeutics

The compound's potential role in cancer therapy is being explored due to its ability to induce apoptosis in cancer cells. Studies indicate that structural analogs can bind effectively to epidermal growth factor receptors (EGFR), leading to cell cycle arrest and subsequent apoptosis in certain cancer cell lines .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of structurally similar compounds in a murine model of arthritis. The results indicated that treatment with these compounds significantly reduced joint swelling and inflammatory markers compared to controls. The study highlighted the importance of the bromophenyl group in enhancing anti-inflammatory activity.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Q & A

Q. How can polymorphic forms of the compound impact its bioactivity?

- Methodological Answer : Screen for polymorphs via differential scanning calorimetry (DSC) and powder XRD. In , Form I (melting point: 168°C) showed 3× higher solubility than Form II (melting point: 174°C), directly affecting bioavailability .

Methodological Tables

Table 1 : Key Physicochemical Properties of Bromophenyl Acetamide Derivatives

| Property | Value/Description | Reference |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 (predictive of BBB penetration) | |

| Aqueous solubility (25°C) | 61.3 µg/mL (pH 7.4) | |

| Thermal stability | Decomposes at >200°C |

Table 2 : In Vitro Bioactivity Profile of Structural Analogues

| Target | IC₅₀/EC₅₀ | Assay Type | Reference |

|---|---|---|---|

| Coagulation Factor Xa | 0.2 µM | Fluorogenic substrate assay | |

| Glucokinase | 1.5 µM | ADP-Glo™ Kinase Assay | |

| S. aureus (MIC) | 16 µg/mL | Broth microdilution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.